3',4'-Dimethoxy-biphenyl-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3’,4’-Dimethoxy-biphenyl-3-sulfonyl chloride typically involves the sulfonylation of 3’,4’-dimethoxy-biphenyl. The reaction conditions often require the use of chlorosulfonic acid or sulfuryl chloride as sulfonylating agents. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group . Industrial production methods are similar but may involve larger-scale equipment and more stringent control of reaction parameters to ensure consistency and purity of the final product.
Chemical Reactions Analysis
3’,4’-Dimethoxy-biphenyl-3-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like pyridine or triethylamine for nucleophilic substitution and water or aqueous solutions for hydrolysis. The major products formed depend on the specific nucleophile or reaction conditions employed.
Scientific Research Applications
3’,4’-Dimethoxy-biphenyl-3-sulfonyl chloride is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism by which 3’,4’-Dimethoxy-biphenyl-3-sulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various functional groups. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds .
Comparison with Similar Compounds
3’,4’-Dimethoxy-biphenyl-3-sulfonyl chloride can be compared with other sulfonyl chlorides such as:
Benzenesulfonyl chloride: A simpler sulfonyl chloride with a single benzene ring, commonly used in organic synthesis.
Tosyl chloride (p-toluenesulfonyl chloride): Another widely used sulfonyl chloride, known for its use in the protection of hydroxyl groups in organic synthesis.
Methanesulfonyl chloride: A smaller sulfonyl chloride, often used in the synthesis of sulfonamides and other sulfur-containing compounds.
The uniqueness of 3’,4’-Dimethoxy-biphenyl-3-sulfonyl chloride lies in its biphenyl structure with methoxy substituents, which can impart different reactivity and properties compared to simpler sulfonyl chlorides .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO4S/c1-18-13-7-6-11(9-14(13)19-2)10-4-3-5-12(8-10)20(15,16)17/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUTZHXIHSOJGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.